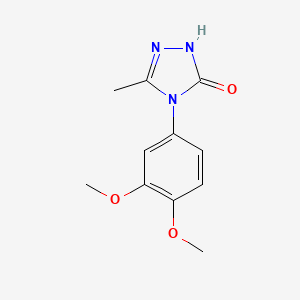

4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Structural Classification within Heterocyclic Chemistry

The structural classification of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one places it within the broader category of five-membered heterocyclic compounds containing multiple heteroatoms. According to established heterocyclic chemistry principles, this compound belongs to the subcategory of heterocyclic compounds with more than one heteroatom, specifically featuring three nitrogen atoms within its core ring structure. The systematic classification follows the Hantzsch-Widman nomenclature system, which provides important structural information about the nature, position, ring size, number, and types of heteroatoms present.

Within the triazole family, this compound specifically represents the 1,2,4-triazole isomeric form rather than the 1,2,3-triazole variant. The 1,2,4-triazole structure is characterized by a planar molecular geometry, with carbon-nitrogen and nitrogen-nitrogen distances falling into a narrow range of 136 to 132 picometers, consistent with aromatic character. The compound exhibits amphoteric properties, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution.

The specific substitution pattern of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one creates a unique electronic environment that influences its chemical behavior. The presence of the 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents that affect the electron density distribution within the molecule. The methyl group at position 5 provides additional steric and electronic effects that contribute to the compound's distinctive properties. This combination of structural features places the compound within a specialized subset of triazolone derivatives with enhanced potential for specific applications.

| Structural Feature | Classification | Significance |

|---|---|---|

| Five-membered ring | Heterocyclic compound | Aromatic stability |

| Three nitrogen atoms | 1,2,4-triazole derivative | Multiple coordination sites |

| Carbonyl group | Triazolone subfamily | Enhanced reactivity |

| 3,4-dimethoxyphenyl substituent | Aromatic substitution | Electron-donating effects |

| Methyl group at position 5 | Alkyl substitution | Steric and electronic influence |

Historical Development of 1,2,4-Triazolone Research

The historical development of 1,2,4-triazolone research traces its origins to the late nineteenth century when fundamental triazole chemistry was first established. The foundations of triazole chemistry were laid in 1885 when J.A. Bladin first synthesized 1,2,4-triazoles, marking the beginning of extensive research into heterocyclic compounds containing the 1,2,4-triazole framework. This pioneering work established the groundwork for subsequent developments that would eventually lead to the sophisticated derivatives observed in contemporary chemical research.

The evolution of triazolone synthesis methodology has progressed through several distinct phases of development. Early synthetic approaches included the Einhorn-Brunner reaction, which involved condensation between hydrazines or mono-substituted hydrazine and diacylamines in the presence of weak acid. Additionally, the Pellizzari reaction emerged as another fundamental method for preparing 1,2,4-triazoles. These classical synthetic methods provided the foundation for understanding the fundamental chemistry of the triazole ring system and established the basic principles that would guide future research efforts.

More recent developments in triazolone synthesis have introduced innovative methodologies that expand the scope and efficiency of compound preparation. Research has revealed novel acid-mediated triazolone synthesis methods that offer advantages over traditional base-mediated approaches. These advances have enabled the preparation of complex triazolone derivatives with greater efficiency and selectivity. The development of microwave-assisted green synthesis methods has further enhanced the sustainability and practicality of triazolone preparation. Contemporary research continues to explore new synthetic pathways, with investigations into click chemistry and other modern methodologies contributing to the expanding toolkit available for triazolone synthesis.

| Historical Period | Key Development | Research Impact |

|---|---|---|

| 1885 | J.A. Bladin first triazole synthesis | Established fundamental triazole chemistry |

| Early 20th century | Einhorn-Brunner and Pellizzari reactions | Classical synthetic methodologies |

| Late 20th century | Pharmaceutical applications discovery | Expanded research interest |

| Early 21st century | Novel acid-mediated synthesis | Improved synthetic efficiency |

| Contemporary era | Green chemistry and click chemistry | Sustainable and selective methods |

Significance in Contemporary Chemical Science

The significance of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in contemporary chemical science extends across multiple research domains and applications. Within medicinal chemistry, triazole-containing compounds have garnered enormous interest owing to their pharmaceutical and therapeutic applications. The unique structural features of this particular compound, including its hydrogen bonding capability, strong dipole moment, high chemical stability, and rigidity, contribute to its potential utility in drug discovery and development.

Research investigations have demonstrated that triazole derivatives possess broad-spectrum biological activities that make them valuable candidates for pharmaceutical development. The structural characteristics of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one enable it to accommodate a broad range of substituents around the core structure, paving the way for the construction of diverse novel bioactive molecules. The compound's ability to produce various non-covalent interactions to improve solubility and binding to biomolecular targets represents a significant advantage in pharmaceutical applications.

Contemporary synthetic chemistry research has revealed that triazolone compounds like 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one serve as important building blocks for the construction of more complex molecular architectures. The compound's reactivity profile allows for participation in various chemical transformations, including oxidation, reduction, and substitution reactions. These synthetic capabilities position the compound as a versatile intermediate for the preparation of diverse chemical entities with potential applications across multiple scientific disciplines.

The role of this compound in advancing fundamental chemical knowledge cannot be understated. Research into its synthesis, characterization, and properties contributes to the broader understanding of heterocyclic chemistry and provides insights that inform the design of new compounds with improved properties. The continued investigation of such compounds drives innovation in synthetic methodology and expands the chemical space available for exploration in drug discovery, materials science, and other applications.

| Research Domain | Application Area | Contemporary Significance |

|---|---|---|

| Medicinal Chemistry | Drug discovery and development | Diverse biological activities |

| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity profile |

| Materials Science | Functional materials development | Unique electronic properties |

| Fundamental Research | Heterocyclic chemistry understanding | Knowledge advancement |

| Green Chemistry | Sustainable synthesis methods | Environmental considerations |

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-12-13-11(15)14(7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVSRAALTRUHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and ethanol as a solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol

- Melting Point : 222–224 °C

- CAS Number : 860787-33-3

Structural Characteristics

The structure of this compound features a triazole ring, which is known for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

The compound has been investigated for its potential as an antifungal , antibacterial , and anticancer agent .

Antifungal Activity

Studies have shown that compounds containing triazole rings exhibit significant antifungal properties. For example, derivatives of this compound have been tested against various fungal strains, demonstrating effective inhibition of growth.

Antibacterial Properties

Research indicates that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics in the face of rising antibiotic resistance.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Agricultural Applications

There is growing interest in using this compound as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops and improve yields.

Biochemical Research

The compound serves as a useful reagent in biochemical assays aimed at understanding enzyme interactions and metabolic pathways involving triazole derivatives.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of several triazole derivatives, including 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The results indicated that this compound inhibited the growth of Candida albicans at low concentrations, suggesting its potential use in treating fungal infections .

Case Study 2: Antibacterial Activity

In a separate investigation documented in Pharmaceutical Biology, researchers assessed the antibacterial effects of various triazole compounds against Escherichia coli and Staphylococcus aureus. The findings indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cell Lines

A study published in Cancer Letters explored the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) at position 4 generally enhance stability and bioavailability. For example, the 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogs .

- Schiff base derivatives (e.g., 4-[(2-hydroxyphenyl)methylene]amino) exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt microbial membranes .

- Thiophene-containing analogs (e.g., TMAT, DMTMAT) show corrosion inhibition efficiencies up to 92% in acidic environments, linked to their adsorption on metal surfaces via sulfur and nitrogen atoms .

Key Observations :

- Microwave-assisted synthesis (e.g., for Mannich bases) reduces reaction times from hours to minutes while maintaining high yields (>90%) .

- Schiff base formation consistently achieves >90% yields under mild reflux conditions, suggesting scalability for industrial applications .

Computational and Mechanistic Insights

- DFT studies on bis-triazol derivatives reveal that electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing interactions with biological targets like fungal lanosterol demethylase .

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860787-33-3) is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol

- Melting Point : 222–224 °C

- Hazard Classification : Irritant

Synthesis

The synthesis of 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through various methods involving the reaction of substituted phenyl compounds with hydrazine derivatives. The typical approach includes:

- Refluxing a mixture of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol.

- Cyclization to form the triazole ring under acidic conditions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated various 1,2,4-triazole derivatives for their antibacterial and antifungal activities. The results demonstrated that the presence of the dimethoxyphenyl group enhances activity against a range of pathogens.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Staphylococcus aureus | 15 |

| Escherichia coli | 18 | |

| Candida albicans | 14 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives have been explored extensively. A study highlighted that compounds similar to 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrate cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in tumor growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 10.0 |

| A549 (Lung cancer) | 15.0 |

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence cytotoxicity .

Anti-inflammatory and Analgesic Effects

Triazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. In vivo studies showed that administration of these compounds resulted in a significant reduction in inflammation markers in animal models.

Case Studies

- Study on Antimicrobial Activity : A recent study synthesized several triazole derivatives and tested them against common bacterial strains. The compound exhibited superior activity compared to standard antibiotics.

- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of various triazoles on cancer cell lines and found that the compound significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted hydrazine derivatives with carbonyl compounds in ethanol under acidic conditions. For example:

React 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one with 3,4-dimethoxybenzaldehyde in ethanol containing glacial acetic acid.

Reflux for 4–6 hours, followed by solvent evaporation and recrystallization from ethanol/water mixtures to isolate the product .

Key variables include reaction time, solvent polarity, and acid catalysis (e.g., glacial acetic acid). Yields typically range from 60% to 80% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .

- ¹H/¹³C NMR : Confirms substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the 6.8–7.2 ppm range) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For triazolone derivatives, intermolecular N–H···O interactions often stabilize crystal packing .

Q. What biological activities are associated with triazol-3-one derivatives?

Methodological Answer: Triazol-3-ones exhibit diverse bioactivities, including:

- Antimicrobial : Test via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Antioxidant : Assess using DPPH radical scavenging assays (IC₅₀ values correlate with electron-donating substituents like methoxy groups) .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Substituents at the 3,4-dimethoxyphenyl moiety enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalysis : Substoichiometric amounts of NaBH₄ or K₂CO₃ can reduce side reactions during cyclization .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours reflux) .

Validate optimization via Design of Experiments (DoE) to assess interactions between variables .

Q. How to resolve contradictions in spectroscopic data between computational and experimental results?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

- Crystallographic Refinement : Single-crystal X-ray structures provide unambiguous confirmation of molecular geometry. For example, torsional angles in the triazolone ring can clarify discrepancies in NMR coupling constants .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Vary Substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles at the phenyl ring .

Assay Selection : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ for enzyme inhibition) .

Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

Q. How to computationally predict physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.